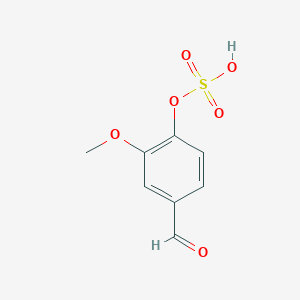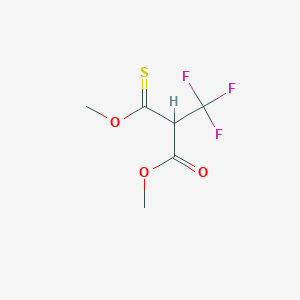
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it a useful intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester typically involves the reaction of trifluoromethylthiocarbonyl chloride with methyl 3,3,3-trifluoropropionate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Potential use in the development of new drugs due to its unique reactivity and stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiocarbonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity or altering their function. These interactions can modulate biological pathways and have therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- Methyl trifluoroacetate
- Methyl 3,3,3-trifluoropyruvate
- Methyl 3,3,3-trifluoropropionate
- Propionic acid, 2,2-dichloro-3,3,3-trifluoro-, methyl ester
Uniqueness
3,3,3-Trifluoro-2-methoxythiocarbonyl-propionic acid methyl ester is unique due to the presence of both trifluoromethyl and thiocarbonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. These properties make it particularly valuable in applications requiring high reactivity and specificity.
Properties
CAS No. |
651719-52-7 |
|---|---|
Molecular Formula |
C6H7F3O3S |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-methoxycarbothioylpropanoate |
InChI |
InChI=1S/C6H7F3O3S/c1-11-4(10)3(5(13)12-2)6(7,8)9/h3H,1-2H3 |
InChI Key |
GEEKZZRAZQEBRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=S)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


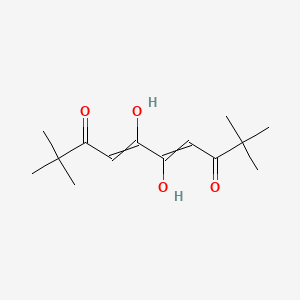
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
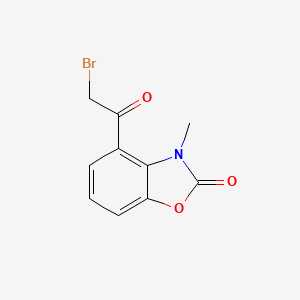
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
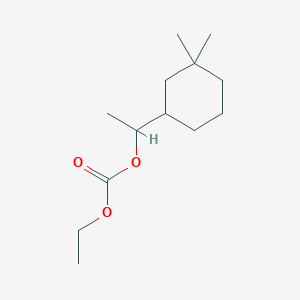
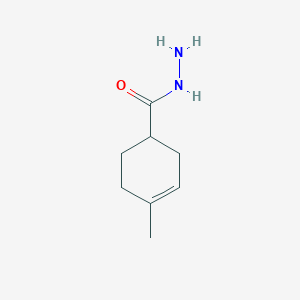
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)

![2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid](/img/structure/B12524149.png)
![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
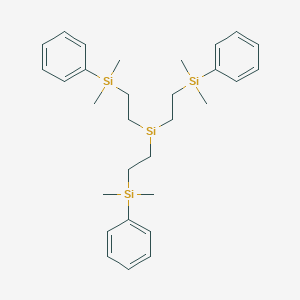
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one](/img/structure/B12524163.png)
![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
